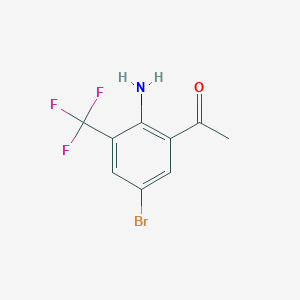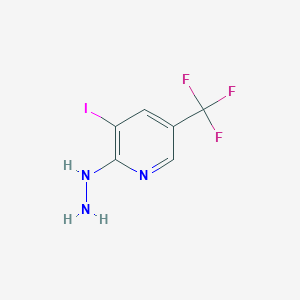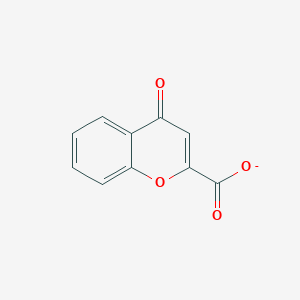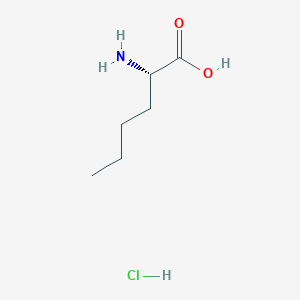
(S)-2-Aminohexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Aminohexanoic acid hydrochloride, also known as L-lysine hydrochloride, is an essential amino acid derivative. It is a white crystalline powder that is highly soluble in water. This compound plays a crucial role in various biological processes, including protein synthesis, enzyme function, and hormone production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminohexanoic acid hydrochloride typically involves the fermentation of carbohydrates using bacterial strains such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid. The reaction conditions include maintaining a pH of around 5.5 to 6.0 and a temperature of approximately 30°C.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure hydrochloride salt. The final product is then dried and packaged for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Aminohexanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The carboxyl group can be reduced to an alcohol group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted amino acids.
Applications De Recherche Scientifique
(S)-2-Aminohexanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Plays a role in studying protein structure and function.
Medicine: Used in the formulation of nutritional supplements and as a therapeutic agent for treating lysine deficiency.
Industry: Employed in the production of animal feed, pharmaceuticals, and cosmetics.
Mécanisme D'action
The mechanism of action of (S)-2-Aminohexanoic acid hydrochloride involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to facilitate the addition of lysine residues to growing polypeptide chains. This process is essential for the proper folding and function of proteins. Additionally, lysine residues can undergo post-translational modifications, such as acetylation and methylation, which regulate protein activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-arginine hydrochloride
- L-ornithine hydrochloride
- L-histidine hydrochloride
Uniqueness
(S)-2-Aminohexanoic acid hydrochloride is unique due to its essential role in human nutrition and its involvement in various metabolic pathways. Unlike other amino acids, lysine cannot be synthesized by the human body and must be obtained through diet or supplementation. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(2S)-2-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Clé InChI |
GJVQLAKDPRPPTP-JEDNCBNOSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
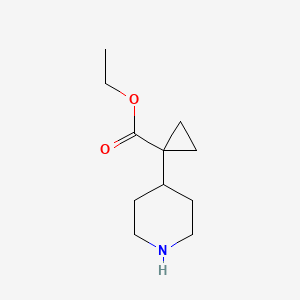
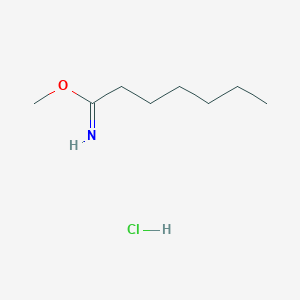
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)


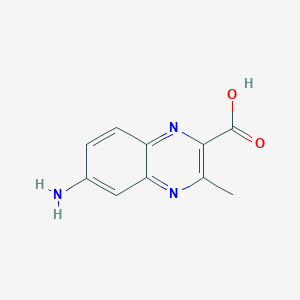
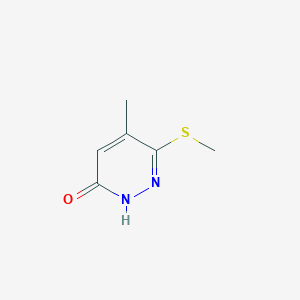
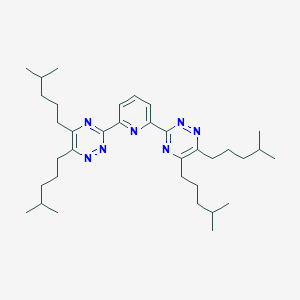
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
